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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

Cat. No.: B031650 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Quinolinecarboxaldehyde, a heterocyclic aromatic aldehyde, has emerged as

a pivotal building block in organic synthesis. Its unique chemical architecture, featuring a

reactive aldehyde group appended to the electron-deficient quinoline core, provides a versatile

platform for the construction of a diverse array of complex molecules. This guide delves into the

synthesis, reactivity, and applications of 2-quinolinecarboxaldehyde, with a particular focus

on its role in the development of novel therapeutic agents and functional materials.

Experimental protocols for key reactions, quantitative data, and diagrammatic representations

of synthetic workflows and biological pathways are provided to offer a comprehensive resource

for professionals in the field.

Physicochemical Properties and Spectroscopic
Data
2-Quinolinecarboxaldehyde is a light yellow to brown crystalline powder at room temperature.

[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Quinolinecarboxaldehyde
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Property Value Reference(s)

Molecular Formula C₁₀H₇NO [2]

Molecular Weight 157.17 g/mol [2]

Melting Point 70-72 °C

CAS Number 5470-96-2 [2]

Appearance
Light yellow to brown

crystalline powder
[1]

Solubility Insoluble in water [3]

Spectroscopic data is crucial for the identification and characterization of 2-
quinolinecarboxaldehyde. The salient spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for 2-Quinolinecarboxaldehyde

Technique Key Features Reference(s)

¹H NMR (CDCl₃)

δ 10.23 (s, 1H, CHO), 8.29 (d,

1H), 8.25 (d, 1H), 8.02 (d, 1H),

7.89 (d, 1H), 7.82 (td, 1H),

7.68 (td, 1H)

[4]

¹³C NMR (CDCl₃)

δ 193.8 (C=O), 152.6, 147.9,

137.5, 130.6, 130.5, 130.1,

129.3, 128.0, 117.4

[4]

IR (neat)

ν_max/cm⁻¹: 3058, 2933,

2813, 1702 (C=O stretch),

1264, 1202, 838, 748

[4]

Mass Spec (ESI+) m/z: 158.0606 [M+H]⁺ [4]
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A common and efficient method for the laboratory-scale synthesis of 2-
quinolinecarboxaldehyde involves the reduction of an ester, such as ethyl quinoline-2-

carboxylate, using a hydride reducing agent.

Experimental Protocol: Synthesis from Ethyl Quinoline-
2-carboxylate
This protocol details the reduction of ethyl quinoline-2-carboxylate to 2-
quinolinecarboxaldehyde using diisobutylaluminium hydride (DIBAL-H).[4]

Materials:

Ethyl quinoline-2-carboxylate

Anhydrous Dichloromethane (CH₂Cl₂)

Toluene

Diisobutylaluminium hydride (DIBAL-H) (1M solution in toluene)

Methanol

Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Anhydrous Sodium Sulfate (Na₂SO₄)

Hexane

Ethyl Acetate (EtOAc)

Silica gel for column chromatography

Procedure:

Dissolve ethyl quinoline-2-carboxylate (1.0 eq) in anhydrous CH₂Cl₂.

Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
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Add a 1M solution of DIBAL-H in toluene (1.5 eq) dropwise over 30 minutes, maintaining the

temperature at -78 °C.

Stir the resulting solution at -78 °C for an additional hour.

Quench the reaction by the successive dropwise addition of methanol followed by Rochelle's

salt solution.

Allow the mixture to warm to room temperature and stir overnight.

Filter the mixture through a pad of celite, washing with CH₂Cl₂.

Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate under reduced

pressure.

Purify the crude residue by silica gel column chromatography (eluent: hexane/EtOAc, 8:2) to

yield 2-quinolinecarboxaldehyde as a yellowish solid.

Expected Yield: ~82%[4]

Starting Material

Reagents & Conditions

Product

Ethyl quinoline-2-carboxylate

1. DIBAL-H, CH2Cl2/Toluene, -78 °C
2. Methanol, Rochelle's Salt

3. Workup & Purification

Reduction

2-Quinolinecarboxaldehyde
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Click to download full resolution via product page

Synthesis of 2-Quinolinecarboxaldehyde.

Key Reactions and Applications in Organic
Synthesis
The aldehyde functionality of 2-quinolinecarboxaldehyde is a versatile handle for a multitude

of chemical transformations, making it a valuable precursor for the synthesis of diverse

molecular architectures.

Schiff Base Formation
The condensation of 2-quinolinecarboxaldehyde with primary amines readily forms Schiff

bases (imines). These compounds are not only important synthetic intermediates but also

exhibit a range of biological activities and serve as ligands in coordination chemistry.[5]

This protocol provides a general method for the synthesis of Schiff bases from 2-
quinolinecarboxaldehyde.[5]

Materials:

2-Quinolinecarboxaldehyde

Substituted primary amine (e.g., aniline, aminophenol)

Ethanol

Glacial acetic acid (catalyst)

Procedure:

Dissolve 2-quinolinecarboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

Add the desired primary amine (1.0 eq) to the solution.

Add a catalytic amount (2-3 drops) of glacial acetic acid.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Reactants

Conditions

Product

2-Quinolinecarboxaldehyde

Ethanol, Acetic Acid (cat.), Reflux

Primary Amine (R-NH2)

Schiff Base

Condensation

Click to download full resolution via product page

General scheme for Schiff base synthesis.

Synthesis of Thiosemicarbazones
Thiosemicarbazones derived from 2-quinolinecarboxaldehyde are a class of compounds that

have garnered significant interest due to their potent anticancer and antimicrobial activities.[6]

This is a general procedure for the synthesis of thiosemicarbazones.[4]

Materials:

2-Quinolinecarboxaldehyde
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Thiosemicarbazide (or N-substituted thiosemicarbazide)

Ethanol

Glacial acetic acid (catalyst)

Procedure:

Prepare a solution of 2-quinolinecarboxaldehyde (1.0 eq) in warm ethanol.

In a separate flask, dissolve thiosemicarbazide (1.0 eq) in warm ethanol.

Add the thiosemicarbazide solution to the aldehyde solution with stirring.

Add a few drops of glacial acetic acid.

Reflux the mixture for 3-6 hours.

After cooling, collect the precipitated product by filtration.

Wash the solid with cold ethanol and ether, then dry.

Multicomponent Reactions
2-Quinolinecarboxaldehyde is an excellent substrate for multicomponent reactions (MCRs),

which allow for the rapid construction of complex molecules in a single synthetic step.[7]

Named reactions such as the Pfitzinger and Doebner-Miller reactions, while not directly starting

from 2-quinolinecarboxaldehyde, are important for synthesizing the broader quinoline

scaffold and its derivatives.[6][8][9]

Applications in Drug Development
Derivatives of 2-quinolinecarboxaldehyde have shown significant promise in medicinal

chemistry, exhibiting a range of biological activities.

Anticancer Activity
Schiff bases and thiosemicarbazones derived from 2-quinolinecarboxaldehyde, as well as

their metal complexes, have demonstrated potent cytotoxic activity against various cancer cell
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lines.[10]

Table 3: Anticancer Activity of 2-Quinolinecarboxaldehyde Derivatives

Derivative
Class

Compound/Co
mplex

Cancer Cell
Line

IC₅₀ (µM) Reference(s)

Thiosemicarbazo

ne Copper

Complex

Quinoline

thiosemicarbazo

ne 2

PC-3 (Prostate) 4 [5]

Thiosemicarbazo

ne Copper

Complex

Quinoline

thiosemicarbazo

ne 2

LNCaP

(Prostate)
3.2 [5]

Gallium(III)

Complex

Ga6 (with

thiosemicarbazo

ne analogue)

A549 (Lung)
Potent activity

reported
[4]

Schiff Base

Copper Complex

Cu(II) complex of

quinoline-2-

carboxaldehyde

Schiff base

HeLa (Cervical)
More potent than

cisplatin
[1]

The proposed mechanisms of anticancer action for these derivatives are multifaceted and

include:

Induction of Apoptosis: These compounds can trigger programmed cell death by activating

caspases, inducing the production of reactive oxygen species (ROS), and disrupting the

mitochondrial membrane potential.[4][10]

Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in

cancer progression, such as topoisomerase IIα.[11]

Proteasome Inhibition: Some copper complexes of quinoline-2-carboxaldehyde Schiff bases

act as proteasome inhibitors.[5]
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2-Quinolinecarboxaldehyde Derivative

Cellular Effects

Outcome

e.g., Thiosemicarbazone Metal Complex

↑ Reactive Oxygen Species (ROS)

Disruption of Mitochondrial
Membrane Potential

Caspase Activation

Apoptosis

Click to download full resolution via product page

Proposed apoptotic pathway induced by derivatives.

While many quinoline derivatives have been investigated as inhibitors of signaling pathways

like EGFR and PI3K/Akt/mTOR, direct evidence linking derivatives synthesized specifically

from 2-quinolinecarboxaldehyde to these pathways requires further investigation.[11][12]

Antimicrobial Activity
Metal complexes of Schiff bases derived from 2-quinolinecarboxaldehyde have shown

promising activity against a range of bacterial and fungal strains.[13] The chelation of the metal
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ion often enhances the antimicrobial potency compared to the free ligand.

Table 4: Antimicrobial Activity of 2-Quinolinecarboxaldehyde Derivatives

Derivative Class Organism MIC Reference(s)

Cu(II) Schiff Base

Complex

Pseudomonas

aeruginosa

20.90 ± 2.00 mm

(zone of inhibition)
[13]

Cu(II) Schiff Base

Complex

Staphylococcus

aureus

19.69 ± 0.71 mm

(zone of inhibition)
[13]

Cu(II) Schiff Base

Complex

Streptococcus

pyogenes

18.58 ± 1.04 mm

(zone of inhibition)
[13]

Quinoline-2-one

derivatives
MRSA 0.75 µg/mL [14]

Quinoline-2-one

derivatives
VRE 0.75 µg/mL [14]

The proposed antimicrobial mechanism of action often involves the chelation of metal ions

essential for microbial growth or interference with cellular processes.[5]

Conclusion
2-Quinolinecarboxaldehyde is a highly valuable and versatile building block in organic

synthesis. Its reactivity allows for the straightforward synthesis of a wide range of derivatives,

including Schiff bases, thiosemicarbazones, and their metal complexes. These derivatives have

demonstrated significant potential as anticancer and antimicrobial agents, with promising

activity profiles and diverse mechanisms of action. This guide provides a foundational

understanding and practical protocols for researchers and drug development professionals to

further explore the synthetic utility and therapeutic potential of this important heterocyclic

scaffold. Future research will likely focus on elucidating the specific signaling pathways

targeted by 2-quinolinecarboxaldehyde derivatives and optimizing their pharmacological

properties for clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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